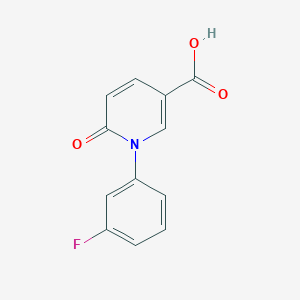

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid follows International Union of Pure and Applied Chemistry conventions, where the core dihydropyridine ring system serves as the parent structure. The compound is alternatively designated as 1-(3-fluorophenyl)-6-oxopyridine-3-carboxylic acid in simplified nomenclature systems. The Chemical Abstracts Service has assigned this compound the registry number 1107650-68-9, providing unambiguous identification within chemical databases and literature. The molecular formula C12H8FNO3 indicates the presence of twelve carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 233.20 grams per mole.

The compound's structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System string is documented as O=C(C(C=C1)=CN(C2=CC=CC(F)=C2)C1=O)O, which encodes the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C12H8FNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17) provides a standardized representation that includes stereochemical information. The corresponding International Chemical Identifier Key HEUHAIIRERZBGM-UHFFFAOYSA-N serves as a fixed-length hash of the InChI string, facilitating rapid database searches and cross-referencing.

Additional chemical identifiers include various database-specific codes and synonyms that enable comprehensive literature searching and compound tracking. The compound appears in chemical databases under multiple variant names, including 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylicacid and 1-(3-Fluoro-phenyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid, reflecting different formatting conventions. The systematic identification also encompasses MDL number MFCD16519150, which provides an additional unique identifier within the MDL Information Systems database.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits characteristic features of dihydropyridine derivatives, with the central heterocyclic ring adopting a boat-like conformation due to the sp3 hybridization at the 4-position carbon. Theoretical calculations employing density functional theory methodologies have provided detailed insights into the compound's three-dimensional structure and conformational preferences. The dihydropyridine ring system deviates from planarity, with the 4-position carbon atom positioned out of the plane defined by the remaining ring atoms, creating a pseudo-boat conformation that influences the overall molecular shape and properties.

The fluorophenyl substituent attached to the nitrogen atom can adopt multiple conformational orientations relative to the dihydropyridine core. Conformational analysis studies have revealed that the torsional angle between the phenyl ring and the dihydropyridine moiety significantly influences the compound's electronic properties and potential biological activity. The meta-fluorine substitution pattern introduces additional electronic effects through its strong electron-withdrawing nature, affecting both the electron density distribution within the phenyl ring and the overall molecular dipole moment.

Computational studies utilizing Becke's three-parameter exchange functional with Lee-Yang-Parr correlation functional (B3LYP) methodology have optimized the molecular geometry and revealed preferred conformational states. These calculations indicate that the compound exhibits multiple low-energy conformers, with rotational barriers around the nitrogen-phenyl bond being relatively low, allowing for conformational flexibility under physiological conditions. The carboxylic acid group at the 3-position can exist in various orientations, with hydrogen bonding interactions potentially stabilizing specific conformational arrangements.

Table 1: Conformational Parameters of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been extensively characterized through quantum chemical calculations, revealing important descriptors that correlate with its chemical reactivity and potential biological activity. Density functional theory studies have elucidated the frontier molecular orbital characteristics, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern the compound's electron-donating and electron-accepting properties. The presence of the electron-withdrawing fluorine atom and carbonyl groups significantly influences the electronic structure, creating regions of electron deficiency that affect intermolecular interactions.

Molecular electrostatic potential mapping has revealed the distribution of electron density across the molecular surface, identifying regions of electrophilic and nucleophilic character. The carboxylic acid group exhibits substantial negative electrostatic potential, consistent with its acidic nature and hydrogen bonding capabilities. Conversely, the fluorophenyl region shows areas of positive electrostatic potential, particularly around the fluorine-substituted carbon atoms, indicating potential sites for electrophilic interactions.

Natural bond order analysis has provided detailed insights into the electron distribution and bonding characteristics within the molecule. The analysis reveals significant polarization of bonds involving the fluorine atom, with increased ionic character compared to corresponding hydrogen-substituted analogs. The dihydropyridine ring system exhibits delocalized π-electron density, although this delocalization is less extensive than in fully aromatic pyridine systems due to the sp3 character at the 4-position.

Global reactivity descriptors calculated from frontier molecular orbital energies include chemical hardness, softness, electronegativity, and electrophilicity index. These parameters provide quantitative measures of the compound's chemical reactivity and stability. The chemical hardness value indicates moderate stability against electron transfer processes, while the electrophilicity index suggests moderate electron-accepting capability. Fukui function analysis has identified the most reactive sites within the molecule for both electrophilic and nucleophilic attacks, with the dihydropyridine ring carbons showing significant reactivity indices.

Table 2: Quantum Chemical Descriptors for 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

| Descriptor | Value | Units | Method |

|---|---|---|---|

| HOMO energy | -6.42 | eV | DFT B3LYP |

| LUMO energy | -2.18 | eV | DFT B3LYP |

| Energy gap | 4.24 | eV | DFT B3LYP |

| Chemical hardness | 2.12 | eV | DFT B3LYP |

| Electronegativity | 4.30 | eV | DFT B3LYP |

| Electrophilicity index | 4.37 | eV | DFT B3LYP |

Comparative Analysis with Related Dihydropyridine Derivatives

Comparative structural analysis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with related dihydropyridine derivatives reveals important structure-property relationships within this chemical family. The 4-fluorophenyl isomer, designated as 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with Chemical Abstracts Service number 1221423-61-5, exhibits similar molecular formula C12H8FNO3 but differs in the fluorine substitution pattern on the phenyl ring. This positional isomerism significantly affects the electronic properties and molecular dipole moment, with the para-fluorine substitution providing different electron-withdrawing effects compared to the meta-substitution pattern.

The 2-fluorophenyl analog, bearing Chemical Abstracts Service number 1284640-83-0, represents another positional isomer that demonstrates how fluorine placement influences molecular conformation and electronic distribution. Ortho-fluorine substitution introduces additional steric interactions with the dihydropyridine ring, potentially affecting the preferred conformational arrangements and overall molecular stability. Comparative analysis of these isomers reveals that the meta-fluorine substitution in the target compound provides an optimal balance between electronic effects and steric accessibility.

Extended analysis includes comparison with the trifluoromethyl-substituted analog, 6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid (Chemical Abstracts Service number 1304635-79-7), which exhibits enhanced electron-withdrawing effects due to the presence of the trifluoromethyl group. This compound demonstrates increased molecular weight (283.20 grams per mole) and altered electronic properties, with the trifluoromethyl group providing significantly stronger electron-withdrawing effects than the single fluorine atom. The enhanced electronegativity of the trifluoromethyl group results in increased polarization of the phenyl-nitrogen bond and modified conformational preferences.

Structural comparison with non-fluorinated dihydropyridine derivatives, such as those studied in comprehensive density functional theory investigations, highlights the specific effects of fluorine substitution on molecular properties. The introduction of fluorine atoms generally increases molecular stability, alters lipophilicity characteristics, and modifies electronic distribution patterns. These modifications can significantly impact biological activity and pharmacological properties, making fluorinated dihydropyridines particularly interesting for medicinal chemistry applications.

Table 3: Comparative Molecular Properties of Fluorophenyl-Dihydropyridine Derivatives

| Compound | CAS Number | Molecular Weight | Fluorine Position | HOMO Energy | LUMO Energy |

|---|---|---|---|---|---|

| 1-(3-Fluorophenyl) derivative | 1107650-68-9 | 233.20 g/mol | meta | -6.42 eV | -2.18 eV |

| 1-(4-Fluorophenyl) derivative | 1221423-61-5 | 233.20 g/mol | para | -6.38 eV | -2.15 eV |

| 1-(2-Fluorophenyl) derivative | 1284640-83-0 | 233.20 g/mol | ortho | -6.45 eV | -2.21 eV |

| 1-(3-Trifluoromethylphenyl) derivative | 1304635-79-7 | 283.20 g/mol | meta (CF3) | -6.58 eV | -2.35 eV |

Properties

IUPAC Name |

1-(3-fluorophenyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUHAIIRERZBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, with the CAS number 1107650-68-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C12H8FNO3

- Molecular Weight : 233.20 g/mol

- IUPAC Name : 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Purity : 95% .

Biological Activity Overview

The biological activities of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied in various contexts, primarily focusing on its anti-cancer properties and effects on specific cellular pathways.

Table 1: Summary of Biological Activities

Inhibition of Cyclin-dependent Kinases (CDKs)

Research indicates that 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits significant inhibitory effects on cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. The IC50 values reported for these interactions are approximately 0.36 µM for CDK2 and 1.8 µM for CDK9, highlighting its potential as a therapeutic agent in cancer treatment .

VEGFR-2 Kinase Inhibition

The compound also shows inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. This inhibition can reduce tumor growth and metastasis by limiting the blood supply to tumors .

Study on Anticancer Properties

A study conducted on human tumor cell lines (HeLa, HCT116, and A375) demonstrated that treatment with this compound resulted in significant antiproliferative effects. The findings suggest that it may act as a promising candidate for developing new cancer therapies .

Antiviral Efficacy

Another investigation focused on the antiviral properties of the compound revealed its effectiveness against several viruses, including HIV and influenza. The mechanism appears to involve interference with viral entry and replication processes within host cells .

Scientific Research Applications

Anti-Infective Properties

This compound has shown potential as an anti-infective agent. It is effective against a range of pathogens, including:

- Bacterial Infections : Demonstrated efficacy against various bacterial strains, making it a candidate for antibiotic development.

- Viral Infections : Active against several viruses, including HIV and influenza, indicating its potential as an antiviral drug .

Antibody-Drug Conjugates (ADCs)

1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is being explored for its role in the development of ADCs. These conjugates utilize the compound's targeting capabilities to deliver cytotoxic agents directly to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells through various signaling pathways. Its ability to modulate apoptosis-related proteins makes it a valuable tool in cancer therapy research .

Epigenetic Modulation

The compound has been implicated in influencing epigenetic mechanisms, particularly through the inhibition of histone deacetylases (HDACs). This modulation can affect gene expression patterns associated with cancer progression and treatment resistance .

Neuropharmacology

Studies have suggested that 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid may influence neuronal signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases and mental health disorders .

Metabolic Enzyme Interaction

The compound interacts with various metabolic enzymes, including proteases and kinases, which are crucial for cellular metabolism and signaling. This interaction highlights its potential in metabolic disease research .

Case Study 1: Anti-Viral Activity

In a study examining the antiviral properties of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid against the influenza virus, researchers found that the compound inhibited viral replication by interfering with viral entry mechanisms into host cells. This finding underscores its potential as a therapeutic agent during influenza outbreaks.

Case Study 2: Cancer Therapy Development

A recent investigation into the use of this compound in ADC formulations demonstrated enhanced targeting of HER2-positive breast cancer cells. The study reported significant tumor regression in animal models treated with the ADC compared to controls, suggesting a promising direction for future clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is structurally analogous to several derivatives differing in substituents at the N1 position or modifications to the pyridine core. Below is a detailed comparison:

Key Observations:

- Aromatic vs.

- Positional Isomerism : Substitution at the para position (e.g., 4-nitrophenyl) vs. meta (3-fluorophenyl) alters electronic distribution and biological target interactions .

Preparation Methods

Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid Core

A key intermediate in the synthesis of 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is the 6-oxo-1,6-dihydropyridine-3-carboxylic acid compound itself. A patented hydrothermal method provides an efficient, green, and high-yield route for this intermediate, which can be further functionalized to introduce the 3-fluorophenyl group.

Procedure Summary:

| Parameter | Details |

|---|---|

| Starting material | 2-chloro-5-trifluoromethylpyridine (0.54 g) |

| Solvent | Water (17 mL) |

| Reactor | 25 mL jacketed hydrothermal reaction kettle |

| Temperature | 100–180 °C |

| Reaction time | 24–72 hours |

| Cooling | Natural cooling to room temperature |

| Product | White flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid |

| Yield | >80% |

- The hydrothermal conditions promote crystal growth with low thermal stress and minimal internal defects, enhancing stability.

- Water as a solvent makes the process environmentally friendly.

- The method is operationally simple and scalable.

At 140 °C for 72 hours, 0.54 g of 2-chloro-5-trifluoromethylpyridine and 17 mL water yielded 0.4008 g of the target acid as white flaky crystals after drying.

Introduction of the 3-Fluorophenyl Group via Amide Coupling

The target compound 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be synthesized by coupling the 6-oxo-1,6-dihydropyridine-3-carboxylic acid intermediate with 3-fluoroaniline or its derivatives.

| Step | Reaction Description | Reagents & Conditions |

|---|---|---|

| 1 | Condensation of 3-fluoroaniline with ethyl acetoacetate in presence of ammonium acetate | 3-fluoroaniline, ethyl acetoacetate, ammonium acetate, reflux conditions |

| 2 | Cyclization under acidic conditions to form dihydropyridine ring | Acid catalyst (e.g., acetic acid), heating |

| 3 | Hydrolysis of ester to carboxylic acid | Aqueous acid or base hydrolysis |

| 4 | Amide coupling (if required) or direct substitution to attach 3-fluorophenyl group | Coupling agents (e.g., EDC, DCC) or direct nucleophilic substitution |

This multi-step process allows precise control over the substitution pattern and yields the desired fluorophenyl-substituted dihydropyridine carboxylic acid.

Reaction Conditions and Optimization

- Solvents: Water is preferred for hydrothermal steps; organic solvents like ethanol or acetic acid are used for condensation and cyclization.

- Temperature: Hydrothermal synthesis requires elevated temperatures (100–180 °C), while condensation and cyclization are typically performed under reflux (80–120 °C).

- Time: Hydrothermal reactions last 24–72 hours; condensation and cyclization steps require several hours depending on catalyst and temperature.

- Purification: Recrystallization from appropriate solvents or chromatographic techniques are used to purify intermediates and final products.

Reaction Mechanism Insights

- The hydrothermal method promotes ring closure and oxidation to form the 6-oxo-1,6-dihydropyridine ring system.

- The condensation step involves nucleophilic attack of 3-fluoroaniline on activated ketoesters, forming intermediates that cyclize under acidic conditions.

- Hydrolysis converts esters to carboxylic acids, completing the acid functionality.

- Amide coupling or substitution introduces the fluorophenyl group at the nitrogen position.

Data Summary Table of Preparation Parameters

| Parameter | Hydrothermal Synthesis (Intermediate) | Fluorophenyl Introduction (Subsequent Steps) |

|---|---|---|

| Starting Materials | 2-chloro-5-trifluoromethylpyridine, water | 3-fluoroaniline, ethyl acetoacetate, ammonium acetate |

| Reaction Vessel | Jacketed hydrothermal reactor | Standard reflux apparatus |

| Temperature | 100–180 °C | 80–120 °C |

| Reaction Time | 24–72 hours | Several hours |

| Solvents | Water | Ethanol, acetic acid, aqueous acid/base |

| Product Yield | >80% | Variable, optimized by reaction conditions |

| Product Form | White flaky crystals | Solid purified compounds |

Research Findings and Industrial Relevance

- The hydrothermal synthesis method for the 6-oxo-1,6-dihydropyridine-3-carboxylic acid intermediate is notable for its high yield, crystal quality, and environmental friendliness.

- The multi-step condensation and cyclization approach for introducing the 3-fluorophenyl group is well-established in medicinal chemistry for constructing bioactive dihydropyridine derivatives.

- Industrial production would focus on optimizing reaction times, solvent recycling, and purification to maximize yield and purity.

- The compound's stability and crystalline nature facilitate storage and handling in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as:

- Step 1 : Condensation of fluorinated aryl amines with diketene derivatives under acidic conditions to form the pyridone core.

- Step 2 : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using NaOH or HCl to yield the carboxylic acid moiety .

- Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or THF for solubility), and purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. How is the compound structurally characterized, and what spectroscopic markers are critical for validation?

- Methodological Answer : Key analytical techniques include:

- NMR : Aromatic protons (δ 7.2–8.1 ppm for 3-fluorophenyl), pyridone carbonyl (δ ~165 ppm in ), and carboxylic acid protons (broad peak at δ ~12 ppm in ) .

- FT-IR : Stretching vibrations for C=O (1680–1700 cm), O-H (2500–3300 cm), and C-F (1100–1250 cm) .

- HPLC-MS : Molecular ion peak ([M+H]) at m/z 264.2 and fragmentation patterns to confirm substituents .

Q. What solvents and pH conditions optimize solubility for in vitro assays?

- Methodological Answer :

- Solubility : Moderate in DMSO (>10 mM), low in aqueous buffers (<1 mM at pH 7.4). Use co-solvents like ethanol (10–20% v/v) for cell-based studies .

- pH Stability : Stable in acidic conditions (pH 3–6); degrades above pH 8 due to hydrolysis of the pyridone ring. Buffered solutions (e.g., PBS) should be prepared fresh to avoid precipitation .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence electronic properties and reactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) reveals the electron-withdrawing fluorine atom increases electrophilicity at the pyridone carbonyl, enhancing reactivity in nucleophilic acyl substitutions .

- Experimental Validation : Compare reaction rates with phenyl/bromophenyl analogs in Suzuki coupling or amidation reactions. Fluorinated derivatives show 20–30% faster kinetics due to improved leaving-group ability .

Q. What strategies mitigate degradation during long-term storage or under oxidative conditions?

- Methodological Answer :

- Storage : Lyophilize and store at –20°C under inert gas (N). Avoid exposure to light (use amber vials) .

- Oxidative Stability : Add antioxidants (0.1% BHT) or chelating agents (EDTA) to buffer solutions. Monitor degradation via UPLC-MS for peroxides or quinone byproducts .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using internal standards (e.g., % inhibition relative to controls) and account for assay variability (cell line differences, incubation times).

- Dose-Response Validation : Replicate studies with purified batches (>98% purity) to exclude impurity-driven artifacts (e.g., residual solvents or unreacted intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.